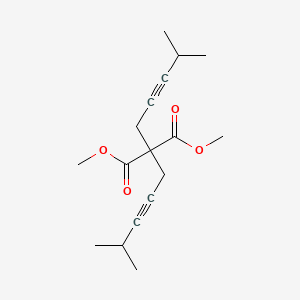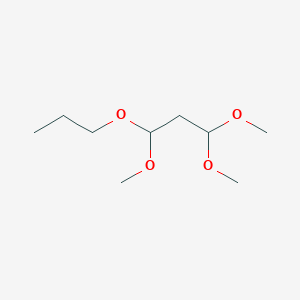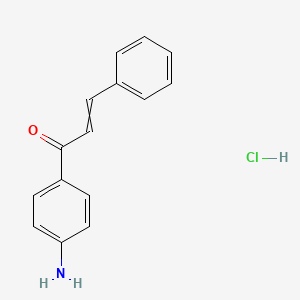![molecular formula C24H36O6 B12571615 1-[3-(Acetyloxy)-5-methoxyphenyl]-8-oxotridecan-2-YL acetate CAS No. 189456-95-9](/img/structure/B12571615.png)
1-[3-(Acetyloxy)-5-methoxyphenyl]-8-oxotridecan-2-YL acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Acetyloxy)-5-methoxyphenyl]-8-oxotridecan-2-YL acetate is an organic compound with a complex structure that includes acetyloxy and methoxy functional groups
Preparation Methods
The synthesis of 1-[3-(Acetyloxy)-5-methoxyphenyl]-8-oxotridecan-2-YL acetate involves multiple steps, typically starting with the preparation of the core phenyl structure. The acetyloxy and methoxy groups are introduced through specific reactions such as acetylation and methylation. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-[3-(Acetyloxy)-5-methoxyphenyl]-8-oxotridecan-2-YL acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The acetyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
1-[3-(Acetyloxy)-5-methoxyphenyl]-8-oxotridecan-2-YL acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(Acetyloxy)-5-methoxyphenyl]-8-oxotridecan-2-YL acetate involves its interaction with molecular targets such as enzymes or receptors. The acetyloxy and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, leading to various physiological effects.
Comparison with Similar Compounds
1-[3-(Acetyloxy)-5-methoxyphenyl]-8-oxotridecan-2-YL acetate can be compared with similar compounds such as:
1-(4-Acetoxy-3-methoxyphenyl)allyl acetate: Similar structure but different functional groups.
3-(Acetyloxy)-2-(benzoylamino)-1-phenylpropyl acetate: Contains a benzoylamino group instead of the oxotridecan chain
Properties
CAS No. |
189456-95-9 |
|---|---|
Molecular Formula |
C24H36O6 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
[3-(2-acetyloxy-8-oxotridecyl)-5-methoxyphenyl] acetate |
InChI |
InChI=1S/C24H36O6/c1-5-6-8-11-21(27)12-9-7-10-13-22(29-18(2)25)14-20-15-23(28-4)17-24(16-20)30-19(3)26/h15-17,22H,5-14H2,1-4H3 |
InChI Key |
IRSGEMDUJNQUMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)CCCCCC(CC1=CC(=CC(=C1)OC(=O)C)OC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


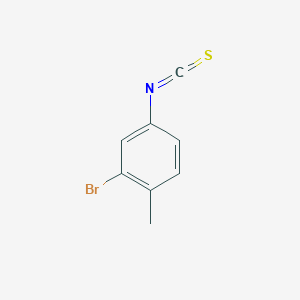
![6-Chloro-8-(trifluoromethyl)tetrazolo[1,5-a]pyridine](/img/structure/B12571539.png)
![3-[2-Amino-1-(3,4-dihydroxyphenyl)ethyl]-L-histidine](/img/structure/B12571544.png)
![2-(4-chloro-2-methylphenoxy)-N-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}acetamide](/img/structure/B12571547.png)
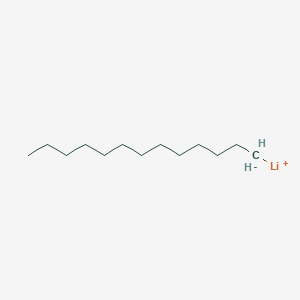
![3-(4-Pentylsulfanyl-[1,2,5]thiadiazol-3-yloxy)-1-aza-bicyclo[2.2.2]octane](/img/structure/B12571566.png)
![1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane, 4,11-bis(phenylmethyl)-](/img/structure/B12571572.png)
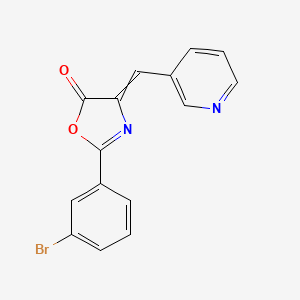
![Acetamide,N-(3-ethoxypropyl)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12571584.png)
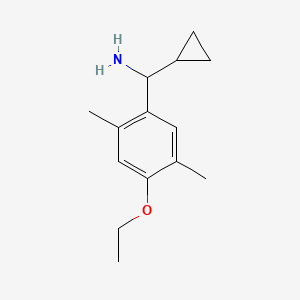
![1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 1-methyl-](/img/structure/B12571606.png)
